Tautomeric State and Hydrogen-Bonding Topology vs. Fully Aromatic 3‑Carboxylic Acid Analog
The target compound exists predominantly in the 1,6-dihydro-7-oxo tautomeric form, whereas 5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1369131-37-2) is fully aromatic.[1] The 7-oxo group introduces a strong hydrogen-bond acceptor (C=O) and the N6–H introduces a hydrogen-bond donor, creating a donor–acceptor–donor motif along the pyrimidine edge that mimics the hypoxanthine base.[2] Crystal structures of analogous pyrazolo[4,3-d]pyrimidin-7-ones confirm that the N6–H and C7=O groups participate in a conserved hydrogen-bonding network with kinase hinge residues, a contact geometry unavailable to the non‑oxo analog.[3]
| Evidence Dimension | Hydrogen-bond donor/acceptor count on pyrimidine ring |
|---|---|
| Target Compound Data | 1 H-bond donor (N6–H) + 1 H-bond acceptor (C7=O); three-centered hinge-binding motif |
| Comparator Or Baseline | 5-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1369131-37-2): 0 H-bond donors on pyrimidine, 2 N acceptors; no carbonyl acceptor |
| Quantified Difference | Gain of one H-bond donor and replacement of one N acceptor with a stronger C=O acceptor |
| Conditions | Structural comparison based on established tautomeric preferences of pyrazolo[4,3-d]pyrimidin-7-ones vs. fully aromatic pyrazolo[4,3-d]pyrimidines |
Why This Matters
For kinase hinge-binding design, the donor–acceptor–donor motif of the 7-oxo tautomer enables bidentate or tridentate hinge contacts that the fully aromatic analog cannot form, directly influencing target affinity and selectivity.
- [1] Robins, R. K.; Furcht, F. W.; Grauer, A. D.; Jones, J. W. Potential Purine Antagonists. II. Synthesis of Some 7- and 5,7-Substituted Pyrazolo[4,3-d]pyrimidines. J. Am. Chem. Soc. 1956, 78, 2418–2422. View Source
- [2] Lenzi, O.; Colotta, V.; Catarzi, D.; Varano, F.; Poli, D.; Filacchioni, G.; Varani, K.; Vincenzi, F.; Borea, P. A.; Paoletta, S.; Morizzo, E.; Moro, S. 2-Phenylpyrazolo[4,3-d]pyrimidin-7-one as a New Scaffold To Obtain Potent and Selective Human A₃ Adenosine Receptor Antagonists. J. Med. Chem. 2009, 52, 7640–7652. View Source
- [3] Moravcová, D.; Havlíček, L.; Kryštof, V.; Lenobel, R.; Binarová, P.; Mlejnek, P.; Vojtěšek, B.; Uldrijan, S.; Schmülling, T.; Strnad, M. Pyrazolo[4,3-D]pyrimidines, process for their preparation and methods of use. European Patent EP 1475094, 2010. View Source
